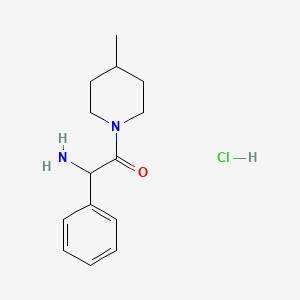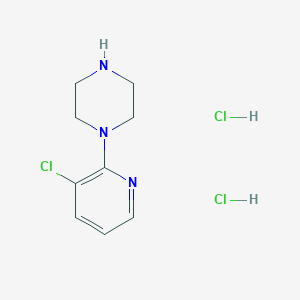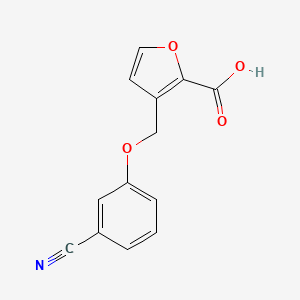
3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Phloretic Acid as an Alternative Building Block
Phloretic acid, a phenolic compound derived from p-coumaric acid or phloretin, demonstrates potential as a renewable building block in materials science. Its reactivity with hydroxyl-bearing molecules towards benzoxazine ring formation positions it as a sustainable alternative to phenol. This approach allows the infusion of benzoxazine's specific properties into various –OH bearing compounds, indicating a broad spectrum of potential applications (Trejo-Machin et al., 2017).
Biobased Furan Polyesters
2,5-Bis(hydroxymethyl)furan, a diol resembling aromatic monomers, is valuable in polyester synthesis. Its enzymatic polymerization with various diacid ethyl esters has yielded biobased furan polyesters. These novel polyesters, characterized by number-average molecular weights around 2000 g/mol, display properties influenced by the methylene units in their dicarboxylic segments. This development is crucial for producing sustainable materials with tailored physical properties (Jiang et al., 2014).
Enzymatic Oxidation of HMF to FDCA
Furan-2,5-dicarboxylic acid (FDCA) represents a biobased platform chemical pivotal in polymer production. The enzyme-catalyzed oxidation of 5-hydroxymethylfurfural (HMF) to FDCA is notable for its high yield and ambient condition operability. This enzymatic method, leveraging an FAD-dependent oxidase, introduces a green and efficient route to FDCA production, central to the biobased polymer industry (Dijkman et al., 2014).
Synthesis and Properties of Heterocyclic Analogs
The study on the condensation of cyanomethyl derivatives of furan with phenols has led to the synthesis of heterocyclic analogs like 3-heterylchromones. These compounds, with varying substituent groups, enrich the chemical diversity and expand the scope of heterocyclic compounds in various applications, indicating the versatility and potential of furan derivatives in organic synthesis (Khilya et al., 1973).
Furan Derivatives from Nicotiana tabacum Roots
The isolation of novel furan-2-carboxylic acids from Nicotiana tabacum roots has been documented. These compounds exhibit significant anti-tobacco mosaic virus (TMV) activity and cytotoxicity against certain human tumor cell lines, spotlighting furan derivatives as potential leads in pharmaceutical research and agricultural applications (Wu et al., 2018).
Propriétés
IUPAC Name |
3-[(3-cyanophenoxy)methyl]furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c14-7-9-2-1-3-11(6-9)18-8-10-4-5-17-12(10)13(15)16/h1-6H,8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDBJFOSFGMLPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(OC=C2)C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromofuro[3,2-b]pyridine-2-carbonitrile](/img/structure/B1521504.png)
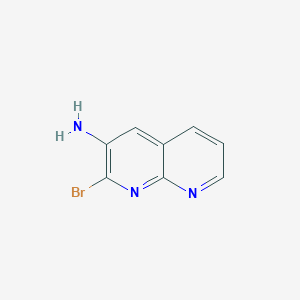
![(S)-1-Boc-4-[2-(cbz-amino)isopentanoyl]piperazine](/img/structure/B1521506.png)
![2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B1521507.png)

![N-[3-(2-Aminophenoxy)phenyl]acetamide hydrochloride](/img/structure/B1521511.png)
![(6-Bromofuro[3,2-b]pyridin-2-yl)methanol](/img/structure/B1521512.png)
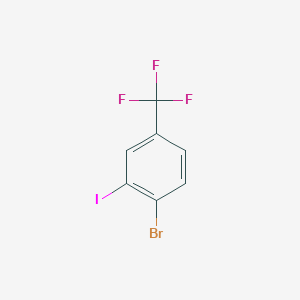
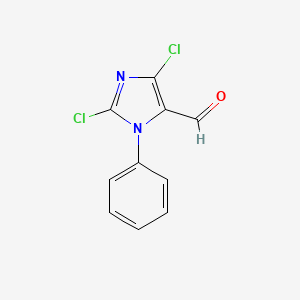
![4-Methyl-5-[(2-methylphenyl)methyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B1521517.png)
